molecular formula C5H10O B049286 Cyclopentanol CAS No. 96-41-3

Cyclopentanol

Cat. No. B049286
M. Wt: 86.13 g/mol
InChI Key: XCIXKGXIYUWCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08618312B2

Procedure details

0.05 mL of the acyl group acceptor cyclopentanol with toluene added to give 2.0 mL, 0.05 mL of the acyl group acceptor cyclopentanol with isopropyl ether added to give 2.0 mL, 0.05 mL of the acyl group acceptor 2-butanol with toluene added to give 2.0 mL, 0.05 mL of the acyl group acceptor 2-butanol with isopropyl ether added to give 2.0 mL, 0.05 mL of the acyl group acceptor 2-propanol with toluene added to give 2.0 mL, and 0.05 mL of the acyl group acceptor 2-propanol with isopropyl ether added to give 2.0 mL were prepared, and 50 mg of each of the enzymes shown in Table 10 and 50 mg of the compound of Formula 13 were added to each of the above and stirred using a stirrer (600 rpm) at room temperature (21° C. to 24° C.) for 19 hours. After the reaction was completed, the immobilized enzyme was removed by filtration using an Ekicrodisc 25CR, and the solution was dried under reduced pressure, dissolved in 1 mL of methanol, and then subjected to analysis by the above-mentioned HPLC method for the compound of Formula 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]1(C)[CH:12]=CC=C[CH:8]=1>>[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:7]([O:6][CH:1]([CH3:2])[CH3:5])([CH3:12])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)O
Name
Type
product
Smiles
C(C)(C)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.